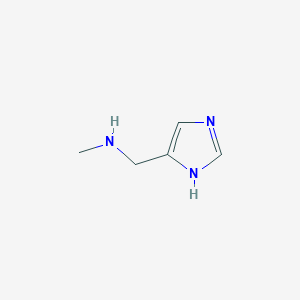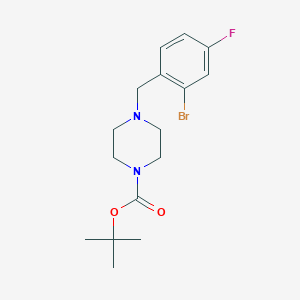
tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate is a chemical entity that belongs to the class of piperazine derivatives. Piperazine compounds are known for their versatility in chemical synthesis and potential biological activities. Although the specific compound is not directly described in the provided papers, similar piperazine derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and biological applications.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions that may include condensation, amination, and substitution reactions. For instance, the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process . These methods highlight the diverse synthetic routes that can be employed to create various piperazine derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, LCMS, IR, and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction, and the data was further supported by density functional theory (DFT) calculations . These techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of piperazine derivatives.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including cross-coupling reactions which are pivotal in forming carbon-carbon bonds. A bulky piperazine ligand was used to facilitate Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions, demonstrating the utility of piperazine derivatives in complex chemical transformations . These reactions are essential for the synthesis of biologically active compounds and for the modification of existing molecules to enhance their properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase steric bulk, affecting the compound's reactivity and physical state. The intermolecular interactions, such as hydrogen bonding and π-π stacking, can also impact the compound's crystallinity and solubility, as observed in the crystal structure analysis of similar compounds . These properties are crucial for the compound's application in chemical synthesis and potential use in pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : A study by Sanjeevarayappa et al. (2015) describes the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, using a condensation reaction. This process involved carbamimide and 3-fluorobenzoic acid, showcasing the synthetic versatility of such compounds (Sanjeevarayappa et al., 2015).
Structural Analysis : Gumireddy et al. (2021) reported on the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, highlighting the structural complexity and potential for diverse chemical interactions of such compounds (Gumireddy et al., 2021).
Biological Evaluation
Antibacterial and Anthelmintic Activity : The compound synthesized by Sanjeevarayappa et al. (2015) was evaluated for in vitro antibacterial and anthelmintic activities, demonstrating moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).
Potential in Drug Synthesis : The synthesis and properties of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, as reported by Zhang et al. (2018), indicate its importance as an intermediate in small molecule anticancer drugs, suggesting potential pharmaceutical applications for related tert-butyl piperazine-1-carboxylate compounds (Zhang et al., 2018).
Chemical Properties
Chemical Stability : Research by Yang et al. (2004) on non-cross-linked polystyrene-supported piperazine, which involves similar tert-butyl piperazine-1-carboxylate structures, highlights the stability and utility of these compounds in chemical reactions under specific conditions, such as microwave-assisted synthesis (Yang et al., 2004).
Corrosion Inhibition : Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel, demonstrating its effectiveness as a corrosion inhibitor, which highlights an industrial application of such compounds (Praveen et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAGTCXKXRCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609630 |
Source


|
| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate | |
CAS RN |
460094-96-6 |
Source


|
| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

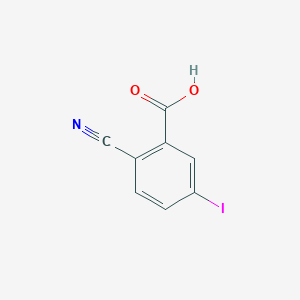
![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)
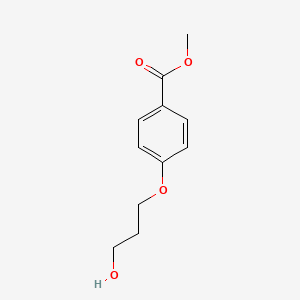


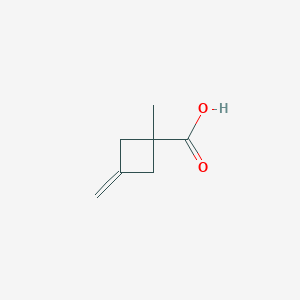
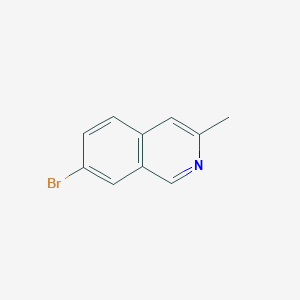
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)
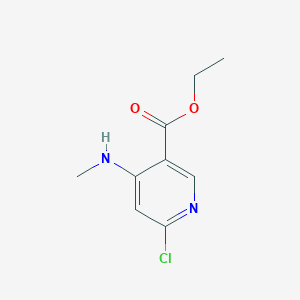
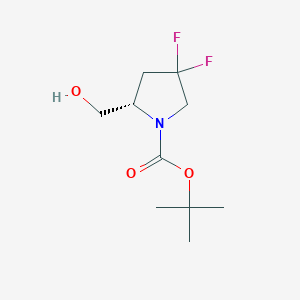
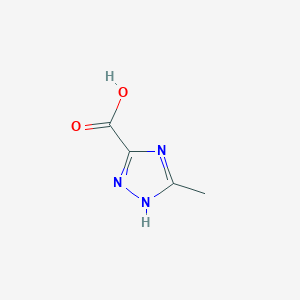
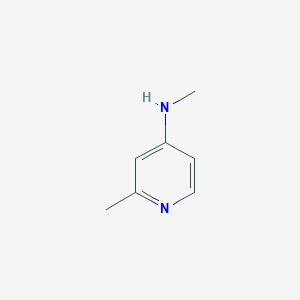
![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)
